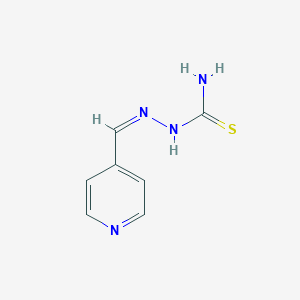

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-

Vue d'ensemble

Description

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- is a chemical compound with the molecular formula C7H8N4S . It has a molecular weight of 180.23 g/mol .

Synthesis Analysis

N-(pyridin-2-yl)hydrazinecarbothioamide has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques . The synthesis involves the use of high-quality substances and various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- has been analyzed using single-crystal X-ray and spectroscopic techniques . Its geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface have been evaluated .Chemical Reactions Analysis

The chemical reactions of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- have been studied in the context of its synthesis . The compound has been characterized by single-crystal X-ray and spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- include its molecular formula C7H8N4S and a molecular weight of 180.23 g/mol .Applications De Recherche Scientifique

Antioxidant Activity

Hydrazinecarbothioamide has been synthesized and evaluated for its antioxidant activity . The compound showed excellent antioxidant activity, which could be beneficial in various health conditions where oxidative stress plays a significant role .

Antifungal and Antibacterial Activities

Thiosemicarbazone derivatives of Hydrazinecarbothioamide have shown promising in vitro antifungal and antibacterial activities . They were effective against fungal species such as Aspergillus niger, Fusarium solani, Penicillium chrysogenum, Penicillium frequentans, and Alternaria alternata, and bacteria strains Bacillus sp. and Pseudomonas aeruginosa .

Cytotoxicity and Anticancer Activities

Certain Hydrazinecarbothioamide derivatives have demonstrated cytotoxicity toward human ovarian carcinoma cells . Similarly, thiosemicarbazone derivatives have shown potent cytotoxic activity against the MCF-7, SK-mel-2, and DU145 cancer cell lines . These findings suggest potential applications in cancer therapy.

Pharmacokinetic Properties

Thiosemicarbazone derivatives of Isonicotinaldehyde have been studied theoretically for their ADME parameters, pharmacokinetic properties, drug-like structures, and suitability for medicinal chemistry . The results suggest that these compounds may have high bioavailability and bioactivity .

Molecular Docking Studies

In silico molecular docking studies have been conducted between ligands (thiosemicarbazone derivatives) and targeted proteins . The results suggest that these molecules could interact with certain proteins, which could be useful in drug design and development .

Synthesis of New Compounds

Hydrazinecarbothioamide has been used in the synthesis of new compounds, including 1,2,4-triazole-3-thione derivatives . These new compounds could have various applications in scientific research .

Propriétés

IUPAC Name |

[(E)-pyridin-4-ylmethylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-1-3-9-4-2-6/h1-5H,(H3,8,11,12)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSJJDIDTYFLFC-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- | |

CAS RN |

1200-00-6 | |

| Record name | 4-Formylpyridine thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinaldehyde thiosemicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

ANone: While the exact mechanisms can vary, research suggests that thiosemicarbazones can interact with biological systems through various mechanisms, including:

- Metal Chelation: These compounds often possess excellent metal-chelating properties. By binding to metal ions present in enzymes or cellular structures, they can disrupt essential biological processes. [, ]

- Redox Reactions: The presence of sulfur and nitrogen atoms in their structure enables them to participate in redox reactions, potentially interfering with cellular redox balance. []

- Enzyme Inhibition: Some thiosemicarbazones demonstrate inhibitory activity against specific enzymes involved in crucial metabolic pathways, leading to their observed biological effects. []

A: Isonicotinaldehyde thiosemicarbazone exhibits promising anti-tuberculosis activity in animal models. [] This activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis. The research highlights that, unlike some other anti-tubercular agents at the time, isonicotinaldehyde thiosemicarbazone, even in relatively low doses, showed a lasting protective effect, suggesting a potential impact on the viability of the bacteria. []

A: Electrochemical methods, such as Tafel and impedance measurements, are valuable tools for studying the corrosion inhibition properties of thiosemicarbazone derivatives. [] These techniques provide insights into the adsorption behavior of these compounds on metal surfaces, which is crucial for understanding their ability to act as corrosion inhibitors. []

A: Understanding the SAR is crucial for optimizing the biological activity and pharmacological properties of these compounds. By systematically modifying the structure of thiosemicarbazones and evaluating the resulting changes in their activity, researchers can identify key structural features responsible for their desired effects. This knowledge can guide the development of more potent and selective derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)